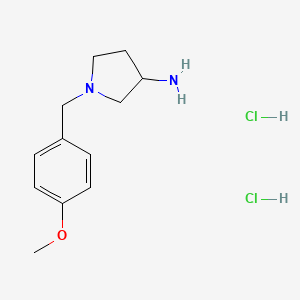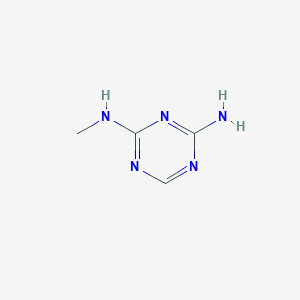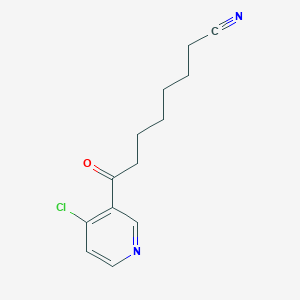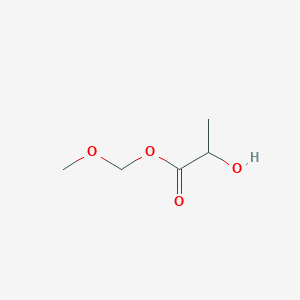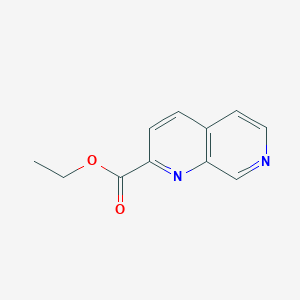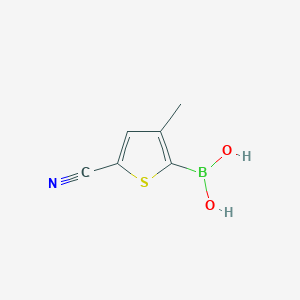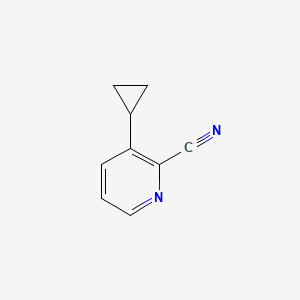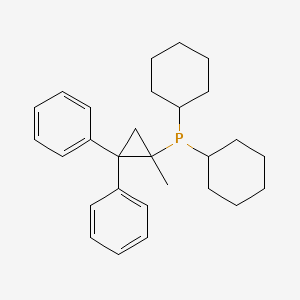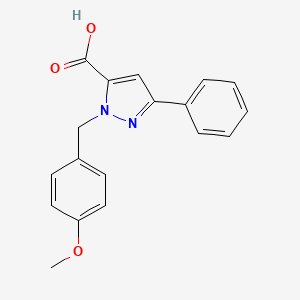![molecular formula C9H8ClN3O B1424385 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-72-0](/img/structure/B1424385.png)
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CPTM, is a compound that has been studied extensively in the scientific community. CPTM is a member of the triazole family, a group of compounds with similar structures and properties. CPTM has been found to have a number of useful applications in scientific research, such as in drug development, biochemical and physiological research, and as a reagent in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives are utilized in chemical synthesis and crystal structure studies. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Enzyme Inhibition Studies
- Triazole derivatives, including those similar to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been studied for their potential as enzyme inhibitors. These compounds have been used in the design and synthesis of inhibitors for human dihydroorotate dehydrogenase (HsDHODH), with structure-activity relationship studies providing insights for future optimization (Gong et al., 2017).
Catalysis
- Some triazolylmethanol derivatives are explored as catalysts in chemical reactions. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, which efficiently catalyzed Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Photophysical Studies
- Chloroquinoline-based chalcones containing 1,2,3-triazole moieties, similar in structure to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been synthesized and characterized for their photophysical properties. Their absorbance, fluorescence spectra, and quantum yield were investigated in different solvents, contributing to the understanding of their photophysical behaviors (Singh, Sindhu, & Khurana, 2015).
Corrosion Inhibition
- Triazole derivatives, including those structurally related to [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, thus preventing corrosion (Ma et al., 2017).
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAROCRGSEOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
CAS RN |
1126635-72-0 | |
| Record name | [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




